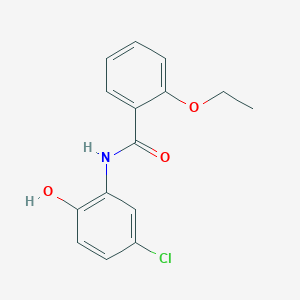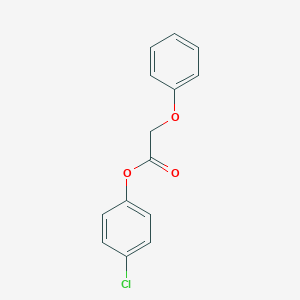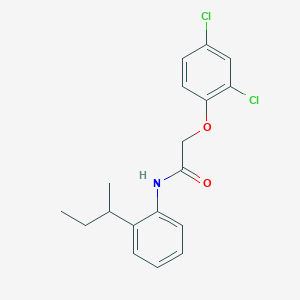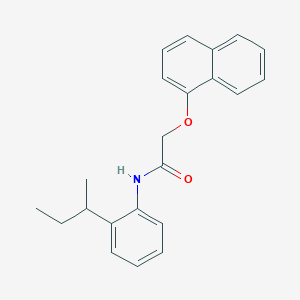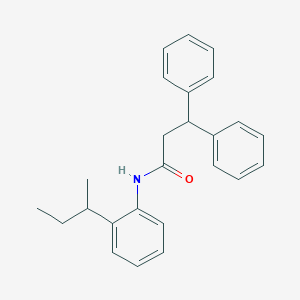
N-(2-sec-butylphenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-3,3-diphenylpropanamide, commonly known as JNJ-7925476, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized by researchers at Johnson & Johnson in 2007 and has since been studied for its potential therapeutic applications.
Mécanisme D'action
JNJ-7925476 acts as a competitive antagonist of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide receptors, inhibiting their activation by endogenous cannabinoids such as 2-arachidonoylglycerol (2-AG) and N-arachidonoyl dopamine (NADA). This blockade of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling has been shown to reduce inflammation and pain in preclinical models.
Biochemical and Physiological Effects
JNJ-7925476 has been shown to reduce inflammation and pain in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-7925476's selectivity for N-(2-sec-butylphenyl)-3,3-diphenylpropanamide over CB1 receptors makes it an attractive candidate for studying the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in various diseases. However, its limited availability and high cost may limit its use in certain experiments.
Orientations Futures
1. Further studies are needed to elucidate the potential therapeutic applications of JNJ-7925476 in various diseases, including cancer and autoimmune disorders.
2. The development of more selective N-(2-sec-butylphenyl)-3,3-diphenylpropanamide antagonists may provide additional insights into the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in disease.
3. Combination therapies targeting N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling and other pathways may provide synergistic effects in treating certain diseases.
4. The use of JNJ-7925476 as a tool for studying the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in the immune system and inflammation may provide new insights into the mechanisms underlying these processes.
Méthodes De Synthèse
JNJ-7925476 can be synthesized through a multi-step process starting with 2-sec-butylphenol and benzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to the final product using a reducing agent.
Applications De Recherche Scientifique
JNJ-7925476 has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. N-(2-sec-butylphenyl)-3,3-diphenylpropanamide receptors are primarily expressed in immune cells and have been shown to play a role in modulating immune responses. JNJ-7925476's selectivity for N-(2-sec-butylphenyl)-3,3-diphenylpropanamide over CB1 receptors, which are primarily expressed in the central nervous system, makes it an attractive candidate for therapeutic development.
Propriétés
Formule moléculaire |
C25H27NO |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H27NO/c1-3-19(2)22-16-10-11-17-24(22)26-25(27)18-23(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-17,19,23H,3,18H2,1-2H3,(H,26,27) |
Clé InChI |
HYWAYCIRDZDJAS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



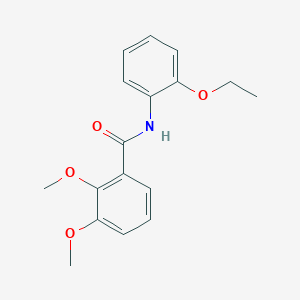
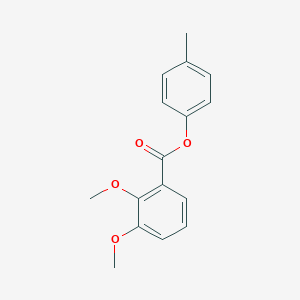
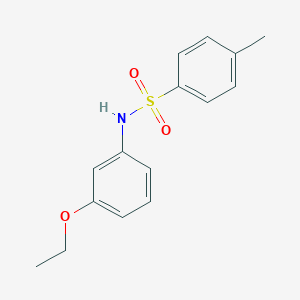
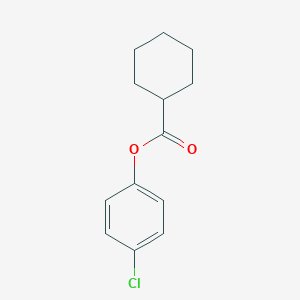

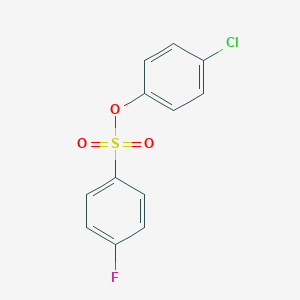
![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
